Ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and an ethyl ester functional group. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves a multi-step process. One common method involves the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of a Lewis acid catalyst, such as BF3·OEt2, to facilitate the cycloaddition process. The resulting product is then subjected to further functionalization steps, including esterification, to obtain the final compound.
Chemical Reactions Analysis
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of NF-κB, a transcription factor involved in inflammation and cancer . The compound’s structure allows it to bind to these targets and modulate their activity, resulting in its therapeutic effects.
Comparison with Similar Compounds
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives, such as:
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
These compounds share structural similarities but differ in their functional groups and biological activities. ETHYL 4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C26H27NO6/c1-4-33-26(30)24-17(15-8-6-5-7-9-15)13-19-23(25(24)29)18(14-22(28)27-19)16-10-11-20(31-2)21(12-16)32-3/h5-12,17-18,24H,4,13-14H2,1-3H3,(H,27,28) |
InChI Key |
SSKVTBHYWJLZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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